1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide
Description
Contextualization of Piperidine (B6355638) Derivatives in Organic Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in organic chemistry. nih.govresearchgate.net Its prevalence is underscored by its presence in a multitude of natural products, particularly alkaloids, and its extensive use in the pharmaceutical industry. nih.gov Piperidine-containing compounds are foundational to the development of a wide array of therapeutic agents, with derivatives of this heterocycle being employed as analgesics, antipsychotics, antihistamines, and anti-cancer drugs. arizona.edu
The versatility of the piperidine scaffold stems from several key characteristics. Its saturated, non-planar structure allows for the creation of complex three-dimensional molecules, which is crucial for specific interactions with biological targets. thieme-connect.com The nitrogen atom within the ring can act as a basic center and a nucleophile, facilitating a wide range of chemical transformations and influencing the physicochemical properties of the molecule, such as solubility and lipophilicity. ambeed.com Furthermore, the piperidine ring can be readily functionalized at various positions, allowing for the systematic modification of its structure to optimize biological activity and pharmacokinetic profiles. nbinno.com The introduction of chiral piperidine scaffolds, in particular, has become a promising strategy in drug design to enhance biological activities, selectivity, and pharmacokinetic properties, while also potentially reducing toxicity. thieme-connect.com
Significance of Aminophenyl and Carboxamide Moieties in Complex Organic Structures
The aminophenyl group, specifically the 2-aminophenyl (or o-phenylenediamine) moiety in this context, is a vital building block in organic synthesis. The presence of an amino group on a phenyl ring significantly influences the electronic properties of the aromatic system. Amines are important functional groups in medicinal chemistry, capable of forming hydrogen bonds as both donors and acceptors, which is critical for molecular recognition at biological targets. stereoelectronics.org Aromatic amines, in particular, are precursors to a vast number of more complex heterocyclic systems and are integral to the synthesis of various dyes, polymers, and pharmaceuticals. kajay-remedies.com The relative position of the amino group to other substituents on the phenyl ring can dramatically alter the molecule's reactivity and biological activity.
The carboxamide group (-CONH₂) is another cornerstone of medicinal chemistry and biochemistry. wisdomlib.org This functional group is a key feature in the structure of peptides and proteins, forming the stable peptide bond that links amino acids. researchgate.net In drug design, the carboxamide moiety is valued for its ability to form strong hydrogen bonds, contributing to high-affinity binding with biological receptors. jocpr.com Carboxamides are generally stable, relatively neutral, and can provide a rigid scaffold to correctly orient other functional groups for optimal interaction with a target. researchgate.net The incorporation of a carboxamide group can positively impact a molecule's metabolic stability and membrane permeability. This functional group is present in a wide range of approved drugs, highlighting its importance in creating effective therapeutic agents. nih.govtandfonline.com
Overview of Current Research Landscape for Novel Chemical Entities
A New Chemical Entity (NCE) is a compound with a novel molecular structure that has not been previously approved for medical use. ddregpharma.comwikipedia.org The discovery and development of NCEs are the driving forces of innovation in the pharmaceutical industry, offering the potential for new treatments for diseases with unmet medical needs. ddregpharma.comspringbiosolution.com The process of bringing an NCE to market is a long, complex, and expensive endeavor, beginning with the initial discovery and synthesis of the molecule, followed by extensive preclinical testing and multi-phase clinical trials to establish its safety and efficacy. primescholars.com
The current research landscape for NCEs is characterized by the integration of advanced technologies to accelerate the discovery process. biosolveit.de High-throughput screening (HTS) of large compound libraries remains a conventional method for identifying initial "hits." biosolveit.de However, this is increasingly supplemented and refined by computational methods such as virtual screening and structure-based drug design, which can predict how well a molecule might bind to a biological target. biosolveit.de Fragment-based drug design and the exploration of vast "chemical spaces" are also prominent strategies for discovering novel chemotypes. biosolveit.de There is a continuous effort to design NCEs with improved properties, such as enhanced selectivity for their target to reduce side effects, better pharmacokinetic profiles, and novel mechanisms of action to overcome drug resistance.
Scope and Objectives of Academic Inquiry into 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide
Given the rich chemical functionalities present in this compound, academic inquiry into this compound would likely be multifaceted. The primary objectives of such research would be to thoroughly characterize the molecule and to explore its potential applications, particularly in the context of medicinal chemistry.
A foundational objective would be the development of an efficient and scalable synthetic route to the compound. This would involve exploring different synthetic strategies for coupling the three key components: the piperidine-3-carboxamide core, the 2-aminophenyl group, and the methylene (B1212753) linker. Methodologies such as reductive amination or nucleophilic substitution would likely be investigated and optimized.
A significant part of the academic inquiry would focus on the detailed characterization of the compound's chemical and physical properties. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, as well as studies to determine its solubility, stability, and stereochemical properties.
The principal long-term objective would be to investigate the potential biological activity of this compound. Based on the known pharmacological activities of piperidine derivatives, the compound could be screened against a variety of biological targets. ijnrd.org For instance, its structural motifs suggest potential applications as an inhibitor of certain enzymes or as a ligand for specific receptors in the central nervous system. Computational docking and modeling studies could be employed to predict potential biological targets and to guide the design of future derivatives with enhanced activity and selectivity. tandfonline.comnih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 4-Aminophenol nih.gov | Piperidine wikipedia.org |
| Molecular Formula | C₆H₇NO | C₅H₁₁N |
| Molecular Weight ( g/mol ) | 109.13 | 85.15 |
| Boiling Point (°C) | 284 | 106 |
| Melting Point (°C) | 186-189 | -9 |
| Solubility | Slightly soluble in cold water, soluble in hot water | Miscible with water |
Table 2: Common Synthetic Reactions for Core Moieties
| Reaction Type | Description | Relevance |
| Reductive Amination | Reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. | A potential key step in coupling the aminophenyl group to the piperidine scaffold via a methylene linker. |
| Amide Coupling | Formation of an amide bond between a carboxylic acid and an amine, often facilitated by a coupling agent. | Relevant to the synthesis of the piperidine-3-carboxamide starting material. |
| Nucleophilic Substitution | A reaction in which a nucleophile replaces a leaving group on a molecule. | Could be employed in the alkylation of the piperidine nitrogen with a suitable aminophenylmethyl halide. |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-6-2-1-4-10(12)8-16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIXXLIDYOTBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231763 | |
| Record name | 1-[(2-Aminophenyl)methyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016535-21-9 | |
| Record name | 1-[(2-Aminophenyl)methyl]-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016535-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Aminophenyl)methyl]-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide
Retrosynthetic Disconnection Strategies for the 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, several logical disconnections can be proposed, leading to readily available starting materials.
The primary disconnection points are the C-N bonds and the amide bond. A key disconnection can be made at the benzylic C-N bond, which links the aminophenyl moiety to the piperidine (B6355638) ring. This leads to two key synthons: a piperidine-3-carboxamide and a 2-aminobenzyl electrophile. This disconnection is strategically advantageous as it separates the synthesis of the chiral piperidine core from the introduction of the aminophenyl group.
Another viable disconnection is at the amide bond of the piperidine-3-carboxamide. This would involve forming the amide in the final steps of the synthesis from piperidine-3-carboxylic acid. This approach allows for late-stage diversification if different amide derivatives are desired.
A third disconnection strategy could involve the formation of the piperidine ring itself, for instance, through a cyclization reaction of a linear precursor. However, for the purpose of this analysis, we will focus on the first two, more convergent, approaches.
Table 1: Key Retrosynthetic Disconnections
| Disconnection Bond | Resulting Precursors | Synthetic Strategy |
| Benzylic C-N Bond | Piperidine-3-carboxamide and 2-aminobenzyl halide (or aldehyde) | Reductive amination or nucleophilic substitution |
| Amide C-N Bond | 1-[(2-Aminophenyl)methyl]piperidine-3-carboxylic acid and ammonia | Amide coupling reaction |
These retrosynthetic strategies form the basis for the development of the synthetic routes discussed in the following sections.
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several forward synthetic routes can be developed, incorporating both classical and modern organic synthesis techniques.
A classical approach to the synthesis of this compound would likely involve the reductive amination of piperidine-3-carboxamide with 2-nitrobenzaldehyde (B1664092), followed by reduction of the nitro group.
The synthesis would commence with commercially available piperidine-3-carboxamide. This would be reacted with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form the N-benzylated piperidine. The nitro group of the resulting compound would then be reduced to the corresponding amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal like tin or iron in acidic media.
An alternative classical route involves the initial N-alkylation of piperidine-3-carboxamide with a 2-nitrobenzyl halide, followed by the same nitro group reduction step.
Table 2: Classical Synthesis Reaction Steps
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Piperidine-3-carboxamide, 2-Nitrobenzaldehyde | NaBH(OAc)₃, Dichloroethane (DCE), Room Temperature | 1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide |
| 2 | 1-[(2-Nitrophenyl)methyl]piperidine-3-carboxamide | H₂, Pd/C, Methanol, Room Temperature | This compound |
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-N bonds. A notable example is the Buchwald-Hartwig amination, which could be employed to form the bond between the piperidine nitrogen and the aminophenyl ring.
In this approach, piperidine-3-carboxamide could be coupled with a suitably protected 2-bromoaniline (B46623) derivative, such as 2-bromo-N-Boc-aniline, in the presence of a palladium catalyst and a suitable ligand (e.g., BINAP or XPhos) and a base. Subsequent deprotection of the Boc group would yield the target compound. This method offers a direct way to form the N-aryl bond, but requires careful protection of the amino group on the phenyl ring.
Table 3: Metal-Catalyzed Coupling Approach
| Step | Reactants | Catalyst/Reagents | Product |
| 1 | Piperidine-3-carboxamide, 2-Bromo-N-Boc-aniline | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 1-{[2-(Boc-amino)phenyl]methyl}piperidine-3-carboxamide |
| 2 | 1-{[2-(Boc-amino)phenyl]methyl}piperidine-3-carboxamide | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |
The target molecule possesses a chiral center at the C3 position of the piperidine ring. The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications. This can be achieved through several strategies.
One approach is to start with an enantiomerically pure precursor, such as (R)- or (S)-piperidine-3-carboxylic acid. The synthesis would then proceed as described in the classical or metal-catalyzed routes, with the stereochemistry being retained throughout the reaction sequence.
Alternatively, a racemic mixture of the final compound could be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric catalysis could also be employed to introduce the stereocenter. For example, the asymmetric hydrogenation of a suitable pyridinium (B92312) precursor could yield an enantiomerically enriched piperidine derivative.
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. This can be achieved by using less hazardous solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.
For instance, the use of water as a solvent in certain steps, where feasible, would be a significant improvement. Catalytic hydrogenation for the nitro reduction is a greener alternative to the use of stoichiometric metal reductants. Furthermore, designing the synthesis to be a one-pot reaction would minimize waste and energy consumption. An efficient green chemistry approach might involve an aqueous reductive amination.
Table 4: Green Chemistry Considerations
| Principle | Application in Synthesis |
| Atom Economy | Designing reactions to maximize the incorporation of all materials into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. |
| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
Flow chemistry offers several advantages for the synthesis of pharmaceutical compounds, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. The synthesis of this compound could be adapted to a flow process.
For example, the reductive amination step could be performed in a flow reactor packed with a solid-supported reducing agent. Similarly, the catalytic hydrogenation of the nitro group could be carried out in a flow system with a packed-bed catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The modular nature of flow chemistry also allows for the easy integration of multiple synthetic steps into a continuous sequence.
Functionalization and Derivatization Strategies for this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be strategically implemented on the piperidine ring, the aminophenyl moiety, or the carboxamide group to explore structure-activity relationships (SAR).
Modification of the Piperidine Ring System
The piperidine ring is a versatile scaffold that can be functionalized at various positions to influence the compound's physicochemical properties and biological activity.
Alkylation and Arylation: The carbon atoms of the piperidine ring can be subjected to alkylation or arylation. For instance, the generation of an enamide anion from a piperidine precursor allows for regioselective alkylation at the 3-position. odu.edu This approach could be adapted to introduce diverse alkyl groups. Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl or heteroaryl substituents onto the piperidine scaffold, which can significantly impact molecular interactions with biological targets. researchgate.net
Introduction of Functional Groups: The piperidine ring can be embellished with various functional groups. For example, hydroxylation can introduce hydrogen bonding capabilities, while the introduction of amino groups can alter the polarity and basicity of the molecule. These modifications can be achieved through various synthetic methods, including oxidative amination of alkenes to form substituted piperidines. organic-chemistry.org
Ring Distortion and Scaffolding: The chair conformation of the piperidine ring can be influenced by the introduction of bulky substituents or by forming fused ring systems. wikipedia.org Such conformational constraints can be crucial for optimizing the binding affinity of the molecule to its target.
Table 1: Potential Modifications of the Piperidine Ring
| Modification Type | Reagents and Conditions (Examples) | Potential Outcome |
| C-Alkylation | N-chlorination, dehydrohalogenation, enamide anion formation, alkyl halide | Introduction of alkyl groups at C3 |
| C-Arylation | Palladium catalyst, aryl halide/boronic acid | Introduction of aryl groups |
| Hydroxylation | Oxidizing agents | Introduction of hydroxyl groups |
| Amination | Oxidative amination protocols | Introduction of amino groups |
Structural Diversification at the Aminophenyl Moiety
The aminophenyl portion of the molecule provides several avenues for structural diversification, primarily at the amino group and on the aromatic ring itself.
N-Alkylation and N-Acylation of the Amino Group: The primary amino group is a key site for modification. It can be selectively alkylated through reductive amination with aldehydes or ketones, or directly with alkyl halides. umich.edu N-acylation can be achieved using acyl chlorides or anhydrides to introduce a variety of amide functionalities. acs.orgwikipedia.org These modifications can alter the electronic properties and hydrogen bonding capacity of the aminophenyl group.
Substitution on the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions to introduce a range of substituents.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the lipophilicity and electronic nature of the molecule. britannica.commt.com Enzymatic halogenation using flavin-dependent halogenases offers a green and highly selective alternative for modifying aromatic rings. rsc.orgnih.gov
Nitration and Reduction: Nitration followed by reduction provides a route to introduce additional amino groups on the aromatic ring, which can then be further functionalized.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring, further expanding the chemical space.
Table 2: Potential Modifications of the Aminophenyl Moiety
| Modification Type | Reagents and Conditions (Examples) | Potential Outcome |
| N-Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH4) | Introduction of N-alkyl groups |
| N-Acylation | Acyl chloride/anhydride, base | Formation of N-acyl derivatives |
| Halogenation | Halogenating agent (e.g., NBS, NCS), catalyst | Introduction of halogen atoms |
| Nitration | HNO3, H2SO4 | Introduction of nitro groups |
Chemical Modifications of the Carboxamide Functionality
The carboxamide group is a critical pharmacophore and its modification can have a profound impact on the molecule's properties.
Amide Bond Formation with Diverse Amines: A common strategy is to synthesize analogues with different substituents on the amide nitrogen. This can be achieved by reacting the corresponding piperidine-3-carboxylic acid derivative with a variety of primary and secondary amines using standard peptide coupling reagents. researchgate.net This allows for the exploration of a wide range of steric and electronic effects at this position.
Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This introduces a charged group, which can significantly alter the solubility and pharmacokinetic profile of the compound.
Reduction to Amine: The carboxamide can be reduced to the corresponding aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com This transformation replaces the planar amide with a more flexible and basic amino group.
Conversion to Other Functional Groups: The carboxamide can be a precursor to other functional groups. For example, dehydration can yield a nitrile, and treatment with Lawesson's reagent can produce a thioamide.
Table 3: Potential Modifications of the Carboxamide Functionality
| Modification Type | Reagents and Conditions (Examples) | Potential Outcome |
| Amide Exchange | Piperidine-3-carboxylic acid, various amines, coupling agents (e.g., HATU) | Diverse N-substituted amides |
| Hydrolysis | Strong acid or base, heat | Carboxylic acid |
| Reduction | LiAlH4, workup | Aminomethyl group |
| Dehydration | Dehydrating agent (e.g., P2O5) | Nitrile |
Chemo-Enzymatic Synthesis of this compound and Related Structures
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach can be particularly valuable for the synthesis of chiral molecules and for performing selective transformations on complex substrates.
While a specific chemo-enzymatic route for this compound has not been detailed in the literature, several enzymatic strategies could be envisioned for the synthesis of this molecule or its key intermediates.
Enzymatic Synthesis of Chiral Piperidine-3-carboxamide: The synthesis of enantiomerically pure piperidine-3-carboxamide is a key step. Lipases are known to catalyze the kinetic resolution of racemic piperidine derivatives, providing access to chiral building blocks. acs.org Transaminases could also be employed for the asymmetric synthesis of chiral amino-ketones that can be cyclized to form the piperidine ring. wikipedia.org
Enzymatic Amide Bond Formation: The final step in the synthesis of the target molecule involves the formation of the carboxamide bond. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the amidation of carboxylic acids with amines under mild and environmentally friendly conditions. google.com Amide bond synthetases, which utilize ATP, also offer a biocatalytic route to amide formation with high specificity. quora.com
Biocatalytic Reductive Amination: The N-alkylation of the piperidine-3-carboxamide with 2-aminobenzaldehyde (B1207257) could potentially be achieved using a chemo-enzymatic reductive amination cascade. This would involve the in-situ formation of an imine followed by stereoselective reduction catalyzed by an imine reductase (IRED) or a transaminase.
The integration of such enzymatic steps into a synthetic route could offer a more sustainable and efficient method for the production of this compound and its analogues, particularly for the synthesis of specific stereoisomers.
Table 4: Potential Chemo-Enzymatic Steps
| Synthetic Step | Potential Enzyme Class | Substrates | Product |
| Asymmetric synthesis of piperidine precursor | Transaminase | Keto-acid/aldehyde | Chiral amino-ketone |
| Kinetic resolution of piperidine intermediate | Lipase | Racemic piperidine derivative | Enantioenriched piperidine |
| Amide bond formation | Lipase (e.g., CALB), Amide Bond Synthetase | Piperidine-3-carboxylic acid, Ammonia | Piperidine-3-carboxamide |
| N-Alkylation | Imine Reductase (IRED) | Piperidine-3-carboxamide, 2-Aminobenzaldehyde | This compound |
Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide Analogues
Rational Design Principles for Analogue Libraries of 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide
The rational design of analogue libraries for this compound leverages several core medicinal chemistry strategies to systematically explore the chemical space around the core scaffold.
Pharmacophore Modeling: A key design principle involves developing a pharmacophore model based on an initial hit compound. nih.gov For the this compound scaffold, a pharmacophore hypothesis would likely include:
A hydrogen bond donor/acceptor feature from the carboxamide group.
A hydrogen bond donor from the 2-amino group on the phenyl ring.
A positively ionizable feature corresponding to the piperidine (B6355638) nitrogen at physiological pH.
A hydrophobic/aromatic feature from the phenyl ring.
Analogue libraries can be designed by modifying substituents to better match these pharmacophoric features or to probe for additional interaction points within a target's binding site. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Libraries can be generated by replacing the piperidine ring with other nitrogen-containing heterocycles (e.g., pyrrolidine, azetidine) to assess the importance of ring size and conformation. nih.gov Similarly, the carboxamide linker can be replaced with bioisosteres (e.g., sulfonamide, reverse amide) to modulate chemical properties and binding modes. The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different hydrophobic and electronic environments.
Positional and Substituent Effects on Molecular Interactions
The biological activity and properties of this compound analogues are highly sensitive to the position and nature of substituents on both the aromatic ring and the piperidine core.
Substituents on the Phenyl Ring: The 2-amino group is a key interaction point, likely serving as a hydrogen bond donor. Shifting its position to the 3- or 4-position would significantly alter the geometry of this interaction. Adding other substituents (e.g., halogens, methoxy (B1213986) groups, alkyl groups) to the phenyl ring can influence activity through several mechanisms:
Steric Effects: Bulky substituents can create favorable or unfavorable steric interactions within a binding pocket, influencing binding affinity and selectivity.
Hydrophobic Interactions: Lipophilic substituents can engage with hydrophobic pockets in a target protein, often increasing potency. nih.gov
Substituents on the Piperidine Ring: The piperidine ring itself is a critical component. SAR studies on related structures have shown that the 3-carboxamide substituent is often essential for activity, while substitution at other positions, such as the 2- or 5-position, can lead to a decline in potency. nih.gov The nature of the amide is also crucial; modifications from a primary amide (-CONH2) to secondary or tertiary amides (e.g., -CONH-alkyl, -CON(alkyl)2) can profoundly impact hydrogen bonding capacity, solubility, and cell permeability. mdpi.com
The N-Benzyl Linker: The methylene (B1212753) linker connecting the phenyl ring to the piperidine nitrogen provides conformational flexibility. Replacing this linker with more rigid groups or altering its length can lock the molecule into specific conformations, which may be more or less favorable for binding. Studies on N-benzylpiperidine derivatives confirm that this fragment plays a significant role in binding to various biological targets. nih.gov
Conformational Analysis and its Influence on Molecular Recognition
The 3D structure of piperidine-based ligands is a primary determinant of their interaction with biological targets. The piperidine ring typically adopts a low-energy chair conformation, but less stable twist-boat conformations can also be populated and may be stabilized by protein-ligand interactions. nih.gov
For this compound, two key conformational factors are critical:
Piperidine Ring Conformation: In the chair form, substituents can occupy either axial or equatorial positions. The large N-(2-aminobenzyl) group would strongly favor an equatorial position to minimize steric clashes. whiterose.ac.uk The C3-carboxamide group's orientation is also crucial. An equatorial orientation is generally preferred for substituents on a piperidine ring, but the optimal orientation for biological activity depends entirely on the topology of the target's binding site.
Stereochemical Impact on Biological and Chemical Activity
Chirality plays a pivotal role in the activity of many pharmaceuticals because biological targets like enzymes and receptors are themselves chiral. mdpi.commdpi.com The this compound molecule contains a stereocenter at the C3 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide and (S)-1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide.
It is highly probable that these two enantiomers will exhibit different biological activities, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may fit perfectly into the binding site of a target protein, leading to high potency, while the other enantiomer (the distomer) may bind weakly or not at all. mdpi.com In some cases, the distomer may have off-target effects or even contribute to toxicity.
Research on other chiral piperidine carboxamides has demonstrated this principle clearly. For example, in one study on antimalarial piperidine carboxamides, the (S)-enantiomer of the lead compound was found to be 100-fold more potent than the (R)-enantiomer. nih.gov This dramatic difference is attributed to the precise 3D arrangement of atoms required for optimal interaction with the target. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound and its analogues are essential for identifying the more active and potentially safer stereoisomer for further development. nih.gov
Computational Methods in SAR and SPR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of this compound analogues, accelerating the design-synthesis-test cycle.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), models can be built to predict the activity of newly designed, unsynthesized compounds. tandfonline.comresearchgate.net For piperidine derivatives, QSAR models have been successfully developed to predict toxicity and inhibitory activity. nih.govmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For analogues of this compound, docking can reveal key binding interactions, such as hydrogen bonds formed by the amino and carboxamide groups or hydrophobic interactions involving the phenyl ring. nih.govnih.gov This information is invaluable for rationally designing modifications to improve binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. nih.govmdpi.com This can help validate docking poses and provide a more dynamic understanding of the molecular recognition process.
The data generated from these computational methods can be compiled to guide the synthesis of new analogues with improved properties, as illustrated in the hypothetical table below.
| Analogue ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Calculated LogP | Predicted Activity (pIC50) |
| Parent | This compound | -7.5 | 1.8 | 6.5 |
| ANA-01 | 2-Amino group moved to 4-position | -6.2 | 1.8 | 5.8 |
| ANA-02 | 4-Fluoro substituent on phenyl ring | -7.9 | 2.1 | 6.9 |
| ANA-03 | Carboxamide is N-methylated (-CONHCH3) | -7.6 | 2.0 | 6.6 |
| ANA-04 | (S)-enantiomer at C3 | -8.1 | 1.8 | 7.2 |
| ANA-05 | (R)-enantiomer at C3 | -6.9 | 1.8 | 6.1 |
This table presents hypothetical data for illustrative purposes, based on principles derived from computational studies on related molecules. researchgate.netdntb.gov.uamdpi.com
Molecular Mechanism of Interaction Studies for 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide
In Vitro Target Identification and Validation at the Molecular Level
No published studies were identified that specifically detail the in vitro target identification and validation for 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide. Research on other molecules containing a piperidine-carboxamide scaffold has pointed to a range of potential biological targets, including kinases and the proteasome. nih.govnih.gov For instance, certain derivatives have been explored as multi-kinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1. nih.gov Another study identified a piperidine (B6355638) carboxamide as an inhibitor of the Plasmodium falciparum proteasome β5 active site in the context of anti-malarial drug discovery. nih.gov However, without direct experimental evidence, it is not possible to assign a specific molecular target to this compound.
Elucidation of Molecular Binding Modes and Interaction Fingerprints
There is no available information from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that elucidates the molecular binding mode or interaction fingerprint of this compound with any biological macromolecule. Such studies are crucial for understanding the specific atomic-level interactions that govern a compound's activity and selectivity.
Allosteric Modulation and Conformational Dynamics upon Binding
The potential for this compound to act as an allosteric modulator has not been investigated in any published research. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing conformational changes that can alter the protein's activity. nih.gov While a different compound with a similar name was characterized as a positive allosteric modulator of the α1A-Adrenergic receptor, there is no evidence to suggest that this compound shares this mechanism or target. nih.gov
Biophysical Characterization of Compound-Macromolecule Interactions
No biophysical data, such as that obtained from Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), is available for this compound. These techniques are essential for quantifying the thermodynamic and kinetic parameters of binding events, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS), which provide a deeper understanding of the driving forces behind the interaction.
Investigation of Downstream Molecular Signaling Pathways in vitro
Given the absence of an identified molecular target for this compound, there have been no in vitro studies investigating its effects on downstream molecular signaling pathways. Such investigations typically follow the identification and validation of a primary molecular target to understand the broader cellular consequences of the compound's action. For example, inhibition of a specific kinase would prompt an investigation into the phosphorylation status of its known substrates and the activity of the pathways they regulate.
Computational and Theoretical Chemistry Investigations of 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations could determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. Furthermore, the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its interaction with biological targets.
Advanced Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its biological activity. Advanced conformational analysis would be performed to identify the low-energy conformations of the molecule. This involves systematic or stochastic searches of the molecule's potential energy surface.
Following the identification of stable conformers, molecular dynamics (MD) simulations would be conducted to study the dynamic behavior of the molecule in a simulated physiological environment, such as in a water box. MD simulations provide insights into how the molecule flexes, and its conformational stability over time, which is crucial for understanding how it might adapt its shape to bind to a protein.
Molecular Docking and Scoring Methodologies with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant protein target. The choice of protein would be guided by the therapeutic area of interest.
The docking process generates various possible binding poses, which are then evaluated using a scoring function. The scoring function estimates the binding affinity between the ligand and the protein. This methodology helps in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for analogs of this compound, a dataset of compounds with known in vitro potencies would be required.
Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a model that can predict the in vitro potency of new, untested compounds based on their structural features.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For this compound, various computational models could be used to estimate parameters such as its solubility, permeability, metabolic stability, and potential for interacting with drug transporters. These predictions are valuable for identifying potential liabilities early in the drug discovery process.
Development of Novel Computational Algorithms for this compound Research
The development of novel computational algorithms could further enhance the study of this compound and its analogs. This could involve creating more accurate scoring functions for molecular docking, developing new machine learning models for QSAR and ADME prediction, or designing more efficient algorithms for conformational analysis and molecular dynamics simulations. Such advancements would contribute to a more rapid and accurate assessment of the therapeutic potential of this chemical scaffold.
Biotransformation Pathways of 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide
In Vitro Metabolic Stability Assessment in Subcellular Fractions
The initial step in characterizing the biotransformation of a new chemical entity is often an in vitro metabolic stability assessment. These assays utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. The primary goal is to determine the rate at which the compound is metabolized, providing an early indication of its likely in vivo clearance.
For compounds containing a piperidine-3-carboxamide scaffold, metabolic stability can be variable. While specific data for 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide is not extensively published, studies on analogous N-arylpiperidine-3-carboxamide derivatives have indicated that some compounds within this class possess sufficient stability to be considered for in vivo testing nih.gov. The assessment typically involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the decrease in the parent compound concentration over time. The intrinsic clearance (CLint) can then be calculated, which provides a measure of the metabolic stability.
Table 1: Representative Data from an In Vitro Metabolic Stability Assay
| Time (minutes) | Concentration of Parent Compound (µM) | Percent Remaining |
|---|---|---|
| 0 | 1.0 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.65 | 65% |
| 30 | 0.40 | 40% |
| 60 | 0.15 | 15% |
This table represents hypothetical data to illustrate the outcome of a typical metabolic stability assay.
Identification and Characterization of In Vitro Metabolites of this compound
Following the determination of metabolic stability, the next step involves identifying the structures of the metabolites formed. This is crucial for understanding the clearance pathways and identifying any potentially active or toxic metabolites. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the primary analytical technique used for this purpose.
Based on the metabolism of other piperidine-containing pharmaceuticals, several metabolic pathways can be predicted for this compound nih.govspringermedizin.denih.gov. These include:
Hydroxylation: The addition of a hydroxyl group is a common Phase I metabolic reaction. Potential sites for hydroxylation on this molecule include the piperidine (B6355638) ring and the aminophenyl ring.
N-dealkylation: While the bond between the piperidine nitrogen and the aminophenylmethyl group is not a simple alkyl chain, enzymatic cleavage at this position could occur.
Amide Hydrolysis: The carboxamide group on the piperidine ring could undergo hydrolysis to form the corresponding carboxylic acid.
Oxidation: The primary amino group on the phenyl ring could be subject to oxidation.
Table 2: Potential In Vitro Metabolites of this compound
| Metabolite ID | Proposed Biotransformation | Potential Site of Modification |
|---|---|---|
| M1 | Monohydroxylation | Piperidine ring |
| M2 | Monohydroxylation | Aminophenyl ring |
| M3 | Amide Hydrolysis | Carboxamide group |
| M4 | N-Oxidation | Primary amino group |
This table lists predicted metabolites based on common metabolic pathways for similar chemical structures.
Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450, UGTs in in vitro systems)
The biotransformation of most drugs is mediated by a variety of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism nih.govnih.gov. For piperidine-containing compounds, isoforms such as CYP3A4, CYP2D6, and CYP1A2 are frequently implicated in their oxidative metabolism doi.orgclinpgx.orgresearchgate.net. It is highly probable that one or more of these CYP enzymes are responsible for the oxidative metabolism of this compound. In vitro studies using recombinant human CYP enzymes can be employed to identify the specific isoforms involved.
Following Phase I metabolism, the introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions, which increase water solubility and facilitate excretion. UDP-glucuronosyltransferases (UGTs) are a major class of Phase II enzymes that catalyze the conjugation of glucuronic acid to the molecule. The hydroxylated metabolites of this compound would be potential substrates for UGTs.
Prediction of Metabolic Hotspots using Computational Methods
In recent years, computational (in silico) methods have become valuable tools for predicting the metabolic fate of drug candidates in the early stages of development nih.govnih.gov. These methods use various approaches, including rule-based systems, machine learning, and quantum mechanics, to predict the sites on a molecule that are most susceptible to metabolism, often referred to as "metabolic hotspots."
For this compound, computational models would likely predict several potential hotspots nih.gov:
The piperidine ring: Certain positions on the piperidine ring are often susceptible to hydroxylation.
The aminophenyl ring: The aromatic ring is another common site for oxidative metabolism.
The benzylic carbon: The carbon atom connecting the phenyl ring to the piperidine nitrogen could be a site of oxidation.
These predictions can guide the experimental design for metabolite identification studies and can also be used to design analogues with improved metabolic stability by modifying the predicted hotspots.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Analytical Techniques for the Research and Characterization of 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide and Its Analogues
Application of High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying the metabolites of 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide in complex biological matrices. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of elemental compositions for both the parent compound and its metabolites, significantly enhancing confidence in their identification.
In a typical workflow, the compound is incubated with in vitro systems like liver microsomes or hepatocytes, or samples are collected from in vivo studies. The resulting mixture is then analyzed by LC-HRMS. Metabolites are detected by searching for predicted mass shifts corresponding to common phase I and phase II metabolic transformations.
Common metabolic pathways for compounds containing aminophenyl and piperidine (B6355638) moieties include:
Oxidation: Hydroxylation of the aromatic ring or the piperidine ring.
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl (B1604629) group.
Oxidative deamination: Conversion of the primary amine to an aldehyde.
Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites or the primary amine.
The fragmentation patterns (MS/MS spectra) of potential metabolites are then compared to that of the parent compound. mdpi.com Characteristic fragment ions and neutral losses help to pinpoint the exact site of metabolic modification. mdpi.comresearchgate.net For instance, a +15.9949 Da mass shift in a fragment ion containing the aromatic ring would suggest aromatic hydroxylation, whereas the same mass shift in a fragment containing the piperidine ring would indicate aliphatic hydroxylation.
Table 1: Predicted Metabolites of this compound and their HRMS Signatures This table contains hypothetical data for illustrative purposes.
| Metabolic Reaction | Metabolite Structure | Exact Mass (M+H)⁺ | Mass Shift (Da) | Key MS/MS Fragments |
|---|---|---|---|---|
| Parent Compound | This compound | 234.1601 | - | m/z 127 (piperidine-3-carboxamide), m/z 106 (aminobenzyl) |
| Aromatic Hydroxylation | 1-[(2-Amino-5-hydroxyphenyl)methyl]piperidine-3-carboxamide | 250.1550 | +15.9949 | m/z 127, m/z 122 |
| Aliphatic Hydroxylation | 1-[(2-Aminophenyl)methyl]-5-hydroxypiperidine-3-carboxamide | 250.1550 | +15.9949 | m/z 143, m/z 106 |
| N-Oxidation | 1-Oxido-1-[(2-aminophenyl)methyl]piperidine-3-carboxamide | 250.1550 | +15.9949 | m/z 234, m/z 106 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry and conformational preferences in solution. wikipedia.org For this compound, which possesses a stereocenter at the C3 position of the piperidine ring and can exist in various conformations, advanced NMR methods are crucial.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. researchgate.net However, for unambiguous assignment and stereochemical analysis, two-dimensional (2D) NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different fragments of the molecule, such as the benzyl group to the piperidine nitrogen. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. researchgate.net This is the primary method for determining relative stereochemistry and preferred conformations. For example, a NOE correlation between the proton at C3 and one of the axial or equatorial protons on adjacent carbons can establish the orientation of the carboxamide group. The analysis can confirm whether the piperidine ring adopts a stable chair conformation and the preferred orientation (axial vs. equatorial) of its substituents. nih.gov
Table 2: Application of Advanced NMR Techniques for Structural Analysis
| NMR Experiment | Information Obtained | Application to this compound |
|---|---|---|
| ¹H, ¹³C, DEPT | Chemical shifts, number of attached protons for each carbon. | Basic structural framework confirmation. |
| COSY | ¹H-¹H scalar coupling networks. | Tracing proton connectivity within the piperidine ring. |
| HSQC / HMBC | ¹H-¹³C one-bond and multiple-bond correlations. | Unambiguous assignment of all proton and carbon signals. |
X-ray Crystallography of this compound Co-crystals with Molecular Targets
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in its solid state. nih.gov When a compound like this compound is successfully co-crystallized with its biological target (e.g., an enzyme or receptor), this technique offers unparalleled insight into the precise binding mode and the specific molecular interactions that drive its activity. mdpi.com This information is invaluable for structure-based drug design, enabling rational modifications to improve potency and selectivity. nih.gov
The process involves obtaining high-quality crystals of the protein-ligand complex. nih.gov This can be achieved by soaking the ligand into pre-formed protein crystals or by co-crystallizing the protein in the presence of the ligand. mdpi.com The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex is built and refined. nih.gov
The resulting co-crystal structure would reveal:
The exact conformation of the ligand when bound to the target.
Key intermolecular interactions, such as hydrogen bonds between the carboxamide or amine groups and protein residues.
Hydrophobic interactions between the aromatic ring and nonpolar pockets in the binding site.
The role of water molecules in mediating protein-ligand interactions.
Table 3: Representative Data from a Hypothetical X-ray Co-crystal Structure Analysis This table contains hypothetical data for illustrative purposes.
| Parameter | Value / Description | Significance |
|---|---|---|
| PDB ID | (e.g., 9XYZ) | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 1.8 Å | A measure of the level of detail in the structure; lower is better. |
| R-work / R-free | 0.19 / 0.22 | Statistical measures of how well the model fits the experimental data. |
| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |
| Key Hydrogen Bonds | Amide NH to Asp120 (backbone C=O)Amine NH₂ to Glu150 (side chain C=O) | Identifies critical polar interactions responsible for binding affinity. |
Chiral Separation Techniques for Enantiomeric Purity Determination
Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers (R and S forms). Enantiomers often exhibit different pharmacological and toxicological properties, making it critical to control and determine the enantiomeric purity of the active substance. shimadzu.comnih.gov Chiral separation techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are employed for this purpose. google.com
These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with carboxamide functionalities. researchgate.net
Method development involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. shimadzu.com Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations due to its advantages, including faster analysis times, reduced consumption of organic solvents (making it a "greener" technique), and often superior separation efficiency. researchgate.netselvita.com
Once a separation method is established, it can be validated to accurately quantify the amount of the undesired enantiomer in a sample, typically expressed as enantiomeric excess (% ee).
Table 4: Comparison of Hypothetical Chiral Separation Methods This table contains hypothetical data for illustrative purposes.
| Parameter | Chiral HPLC Method | Chiral SFC Method |
|---|---|---|
| Column (CSP) | Daicel CHIRALCEL® OJ-RH | Daicel CHIRALPAK® AS |
| Mobile Phase | Acetonitrile / Water (70:30 v/v) | CO₂ / Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Retention Time (S-enantiomer) | 19.1 min | 3.5 min |
| Retention Time (R-enantiomer) | 31.5 min | 4.8 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time | ~35 min | ~6 min |
Future Directions and Emerging Research Opportunities for 1 2 Aminophenyl Methyl Piperidine 3 Carboxamide
Exploration of Unconventional Synthetic Routes and Catalysis
While traditional synthetic methods for piperidine (B6355638) derivatives are well-established, future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes for 1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide and its analogs. The exploration of unconventional catalytic systems and reaction pathways can provide access to novel chemical space and facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key opportunities include:
Asymmetric Catalysis: Developing catalytic methods for the enantioselective synthesis of chiral piperidine-3-carboxamide derivatives is crucial, as stereochemistry often plays a critical role in biological activity. nih.gov
C-H Activation: Direct functionalization of the piperidine or phenyl rings through C-H activation strategies could streamline synthetic routes, avoiding the need for pre-functionalized starting materials and reducing step counts.
Flow Chemistry: Implementing continuous flow synthesis can offer improved reaction control, safety, and scalability, accelerating the production of the core scaffold and its derivatives.
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the piperidine core or append the aminophenylmethyl group in a single step would significantly enhance synthetic efficiency. mdpi.com
| Synthetic Approach | Traditional Method | Potential Unconventional Route | Key Advantages of Unconventional Route |
| Piperidine Ring Formation | Hydrogenation of pyridine (B92270) precursors. nih.gov | Intramolecular hydroamination or cycloaddition reactions. mdpi.com | Higher stereocontrol, milder reaction conditions, greater substrate scope. |
| Side Chain Installation | Reductive amination of a piperidine-3-carboxamide with 2-nitrobenzaldehyde (B1664092) followed by reduction. | Palladium-catalyzed Buchwald-Hartwig amination. researchgate.net | Improved functional group tolerance and yields. |
| Stereocontrol | Chiral resolution or use of chiral pool starting materials. | Asymmetric hydrogenation or organocatalysis. nih.gov | Direct access to single enantiomers, avoiding resolution steps. |
Investigation of Novel Molecular Targets and Pathways for Chemical Probes
The piperidine-3-carboxamide scaffold has been identified in compounds targeting a range of biological entities, including proteasomes and enzymes involved in cellular senescence. nih.govnih.gov A critical future direction for this compound is the systematic exploration of its potential molecular targets and associated biological pathways. This can be achieved through both hypothesis-driven and unbiased screening approaches to uncover novel mechanisms of action.
Potential areas for investigation include:
Phenotypic Screening: Utilizing high-content screening (HCS) in various disease-relevant cell models (e.g., cancer, neurodegeneration, inflammation) can identify compounds that induce a desired cellular phenotype, such as apoptosis or the restoration of a healthy state. nih.gov Subsequent target deconvolution studies can then elucidate the mechanism of action.
Target-Based Screening: Screening the compound against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and epigenetic modifiers, could reveal unexpected activities. For instance, related piperidine derivatives have shown activity against Cathepsin K. mdpi.com
Chemical Proteomics: Employing activity-based protein profiling (ABPP) or other chemical proteomics techniques can identify direct protein binding partners of the compound within a complex biological system, providing an unbiased map of its interactome.
| Potential Target Class | Rationale for Investigation | Example Research Question |
| Proteasome Subunits | Piperidine carboxamides have shown activity as proteasome inhibitors. nih.gov | Does this compound selectively inhibit a specific subunit (e.g., β5) of the P. falciparum or human proteasome? |
| Kinases | The piperidine scaffold is a common feature in many kinase inhibitors. | Can this compound or its derivatives inhibit kinases involved in proliferative diseases, such as EGFR or CDK2? nih.gov |
| Epigenetic Targets | The compound's structure could potentially interact with bromodomains or histone-modifying enzymes. | Does the compound modulate the activity of BET bromodomains, which are implicated in cancer and inflammation? rsc.org |
| Cathepsins | Novel piperidine-3-carboxamide derivatives have demonstrated inhibition of Cathepsin K. mdpi.com | Can this compound act as an inhibitor of Cathepsin K or other related cysteine proteases involved in bone resorption? |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netjsr.org Applying these computational tools to the this compound scaffold can significantly enhance the efficiency of lead optimization and the design of next-generation analogs with improved properties.
Key applications of AI/ML include:
Predictive Modeling: Developing ML models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as biological activity (e.g., Quantitative Structure-Activity Relationship - QSAR), can help prioritize the synthesis of the most promising candidates. nih.gov
Generative Chemistry: Using generative algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecules based on the core scaffold but with optimized properties for a specific target.
De Novo Design: AI can assist in creating entirely new therapeutic compounds, ensuring necessary qualities while minimizing potential side effects. researchgate.net
Transfer Learning: Graph neural networks combined with transfer learning can leverage data from larger, more accessible datasets to improve predictive performance on smaller, more specific datasets related to the compound of interest. astrazeneca.com
| AI/ML Application | Objective | Potential Impact on Research |
| QSAR Modeling | Predict the biological activity of unsynthesized analogs based on their chemical structure. nih.gov | Prioritize synthetic efforts on compounds with the highest predicted potency and selectivity. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles in silico. | Reduce late-stage attrition by identifying compounds with potential liabilities early in development. |
| Generative Design | Create novel molecular structures with desired properties (e.g., high affinity for a target, good solubility). | Expand the chemical space around the core scaffold with innovative and patentable structures. |
| Target Prediction | Predict potential biological targets for the compound based on its structure and comparison to known ligands. | Guide experimental validation and uncover novel mechanisms of action. |
Development of Advanced In Vitro Assay Systems for Mechanistic Studies
To fully understand the biological effects of this compound, it is essential to move beyond simple binding or activity assays and develop more sophisticated in vitro systems that can probe its mechanism of action in a biologically relevant context.
Future research should focus on:
3D Cell Culture Models: Utilizing spheroids, organoids, or 3D bioprinted tissues to evaluate the compound's efficacy and toxicity in a system that more closely mimics in vivo tissue architecture and cell-cell interactions.
High-Content Imaging and Analysis: Combining automated microscopy with sophisticated image analysis algorithms to quantify complex cellular phenotypes, such as changes in morphology, protein localization, and organelle function, in response to compound treatment. nih.gov
Mechanism of Action (MOA) Assays: Developing specific cell-based assays to confirm target engagement and elucidate the downstream consequences of target modulation. pharmaron.com This could include reporter gene assays, thermal shift assays, or assays measuring the accumulation or depletion of specific biomarkers.
Chemical Probes: Well-characterized small-molecule reagents with defined biological potency and selectivity can be used to confidently link the modulation of a specific target to a relevant disease-modifying phenotype. rsc.orgaltopredict.com
| Assay System | Information Provided | Relevance to Mechanistic Studies |
| Cellular Thermal Shift Assay (CETSA) | Confirms direct binding of the compound to its intracellular target protein. | Provides definitive evidence of target engagement in a cellular context. |
| Reporter Gene Assays | Measures the modulation of a specific signaling pathway (e.g., NF-κB, Wnt). | Elucidates the downstream functional consequences of target interaction. |
| Organoid Models | Assesses compound activity and toxicity in a patient-derived or tissue-specific micro-organ. | Offers higher physiological relevance and potential for personalized medicine approaches. |
| Biochemical Assays | Quantifies direct effects on purified enzymes or receptor binding. nih.gov | Determines potency (e.g., IC50, Ki) and selectivity against related proteins. |
Synergistic Approaches Combining Synthetic, Computational, and Mechanistic Research
The most rapid and effective path to realizing the potential of this compound will involve a highly integrated, multidisciplinary research strategy. frontiersin.org Future programs should abandon linear, siloed approaches in favor of a synergistic cycle where computational design, chemical synthesis, and mechanistic biology continuously inform one another.
This integrated approach would function as follows:
Design: AI and computational models predict novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Synthesize: Efficient and unconventional synthetic routes are employed to rapidly produce the computationally designed molecules.
Test: Advanced in vitro assays and phenotypic screens are used to evaluate the biological activity and mechanism of action of the new compounds.
Analyze: The resulting data is fed back into the computational models, refining their predictive power and guiding the next iteration of the design-make-test-analyze cycle.
This iterative process, which combines the strengths of computational prediction, innovative chemistry, and deep biological insight, will accelerate the optimization of this compound from a chemical scaffold into a valuable chemical probe or a promising therapeutic lead. nih.gov
Q & A
Q. What advanced purification techniques address chiral resolution challenges?
- Methodology : Employ chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) or capillary electrophoresis for enantiomer separation. Simulated moving bed (SMB) chromatography scales resolution for preparative yields. Crystallization-induced asymmetric transformation (CIAT) can enhance enantiomeric excess .
Data Management and Validation
Q. How to ensure data integrity in multi-institutional studies?
Q. What statistical methods address variability in dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
